5-Methylaminomethyluridine

Description

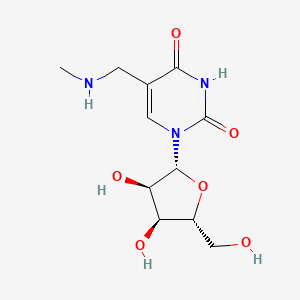

Structure

2D Structure

3D Structure

Properties

CAS No. |

72667-55-1 |

|---|---|

Molecular Formula |

C11H17N3O6 |

Molecular Weight |

287.27 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H17N3O6/c1-12-2-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,19)/t6-,7-,8-,10-/m1/s1 |

InChI Key |

ZXQHKBUIXRFZBV-FDDDBJFASA-N |

SMILES |

CNCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Isomeric SMILES |

CNCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

CNCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Synonyms |

5-methylaminomethyluridine 5-MNM-U |

Origin of Product |

United States |

Structural Biology and Conformational Properties of 5 Methylaminomethyluridine Modified Trna

Influence of 5-Methylaminomethyluridine on tRNA Anticodon Loop Structure

The presence of this compound at position 34 of the tRNA anticodon loop induces significant conformational changes that are critical for its function. These alterations primarily involve the ribose-puckering equilibrium, constraints imposed by interactions with the 5'-phosphate group, and the conformation of the glycosidic bond.

Effects on Ribose-Puckering Equilibrium (C2'-endo and C3'-endo Forms)

The flexibility of the ribose sugar, known as puckering, is a key determinant of nucleic acid conformation. The two predominant conformations are C2'-endo and C3'-endo. vanderbilt.edu In RNA, the C3'-endo form is generally favored. wayne.eduglenresearch.com The modification of uridine (B1682114) to this compound at position 34 significantly influences this equilibrium.

Nuclear Magnetic Resonance (NMR) studies have demonstrated that the 5-substitution with the methylaminomethyl group increases the relative stability of the C3'-endo form over the C2'-endo form. acs.orgnih.gov Specifically, the enthalpy difference (ΔH) between the C2'-endo and C3'-endo forms for the phosphorylated form of mnm⁵U (pmnm⁵U) was determined to be 0.65 kcal/mol. acs.orgnih.gov This indicates a clear energetic preference for the C3'-endo conformation, which contributes to a more rigid anticodon loop structure. This "conformational rigidity" is crucial for precise codon recognition. acs.orgnih.gov

| Nucleoside | Enthalpy Difference (ΔH) between C2'-endo and C3'-endo (kcal/mol) | Effect of 5-substitution on C3'-endo Stability (kcal/mol) |

| pU | ~0.09 | N/A |

| pmnm⁵U | 0.65 | +0.56 |

Table 1: Thermodynamic data from NMR studies showing the influence of the 5-methylaminomethyl group on the ribose-puckering equilibrium of uridine. Data sourced from acs.orgnih.gov.

Conformational Constraints Imposed by the 5-Methylaminomethyl and 5'-Phosphate Group Interactions

The conformational rigidity of the mnm⁵U residue is further enhanced by interactions between the 5-methylaminomethyl group and the 5'-phosphate group. acs.orgnih.gov NMR analyses and molecular dynamics calculations have revealed that these interactions restrict the rotation around the glycosidic bond. acs.orgnih.gov This restriction leads to a low anti conformation, which in turn enhances steric repulsion between the 2-carbonyl group of the uracil (B121893) base and the 2'-hydroxyl group of the ribose in the C2'-endo form. acs.orgnih.gov This steric hindrance further disfavors the C2'-endo pucker, reinforcing the preference for the C3'-endo conformation. The dependence on the 5'-phosphate group is highlighted by the observation that the unmodified uridine nucleoside shows a negligible change in its ribose-puckering equilibrium upon 5-methylaminomethyl substitution. nih.gov

Structural Basis for Codon-Anticodon Recognition with this compound at Wobble Position 34

The modification of uridine to mnm⁵U at the wobble position 34 is not merely a structural feature; it has profound functional implications for codon-anticodon recognition during translation. This modification is particularly important for decoding codons ending in purines (A or G). nih.govembopress.org

Stabilization of U·G Wobble Pairing

The wobble hypothesis, proposed by Francis Crick, explains how a single tRNA anticodon can recognize multiple codons. embopress.org However, the stability of these non-canonical base pairs can be a challenge. The mnm⁵U modification plays a critical role in stabilizing the U·G wobble pair. nih.govresearchgate.net Experimental studies have shown that tRNAs with this modification are crucial for decoding NNG codons. nih.govresearchgate.net The absence of the mnm⁵U modification can lead to decoding defects. nih.gov While the conventional U·G wobble geometry is known, structural studies of a related modified uridine, 5-taurinomethyluridine (τm⁵U), have shown that its pairing with G does not conform to the classical wobble geometry, suggesting that these modifications can enable efficient decoding through unique structural arrangements. nih.gov

Interactions within the Ribosomal A-site during Translation

During protein synthesis, the aminoacyl-tRNA (aa-tRNA) enters the ribosomal A-site to decode the mRNA codon. nih.gov The anticodon loop of the tRNA must adopt a specific conformation to fit within the decoding center of the ribosome. embopress.org The conformational ordering of the anticodon loop by modifications like mnm⁵U is crucial for this process. embopress.orgembopress.org

The mnm⁵U modification, often found in conjunction with other modifications like N6-threonylcarbamoyladenosine (t⁶A) at position 37, is essential for the binding of tRNA to the ribosome. nih.govoup.com For instance, tRNALys(UUU) requires both mnm⁵U34 and t⁶A37 to efficiently decode both AAA and AAG codons. nih.gov These modifications help to pre-organize the anticodon loop into a conformation that is optimal for codon recognition and binding within the ribosomal A-site, thereby ensuring the fidelity and efficiency of translation. nih.govresearchgate.net The interaction is not limited to the codon-anticodon pairing; the entire anticodon stem-loop interacts with ribosomal components, and its pre-ordered structure minimizes the entropic penalty of binding. embopress.orgembopress.org

Functional Roles of 5 Methylaminomethyluridine in Translational Control and Fidelity

Decoding Properties and Codon Recognition Efficiency

The chemical structure of mnm⁵U at the wobble position of the tRNA anticodon is pivotal in defining its decoding capabilities. It ensures that the translational machinery accurately interprets specific codons on the messenger RNA (mRNA) template.

The mnm⁵U modification is crucial for tRNAs that read codons in "split" codon boxes, where a single amino acid is coded by codons ending in purines (Adenine or Guanine), while another amino acid is coded by codons ending in pyrimidines (Cytosine or Uracil). The presence of mnm⁵U at the wobble position restricts the tRNA to recognizing only those codons ending in a purine (B94841) (NNA and NNG). embopress.orgresearchgate.net This restriction is essential for translational fidelity, preventing the misreading of codons and ensuring the correct amino acid is incorporated into the growing polypeptide chain. researchgate.net

In eubacteria, tRNAs responsible for decoding codons for amino acids such as Glutamic acid, Lysine (B10760008), Glutamine, Leucine, and Arginine often contain mnm⁵U or its precursor, 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U). researchgate.net These tRNAs must accurately read the two degenerate codons ending in purines. researchgate.net The modification achieves this by influencing the anticodon's conformation, which in turn stabilizes pairing with A and G in the third codon position while discouraging pairing with U and C. nih.govembopress.org Studies on various tRNA species, including those for Lysine and Glutamic acid, have shown that the mnm⁵-group is a key determinant in this restricted decoding. mdpi.comnih.gov In fact, it has been demonstrated that mnm⁵U confers a decoding preference for NNG codons over NNA codons. oup.com

| tRNA Species Containing mnm⁵U or related modifications | Amino Acid | Codons Recognized |

| tRNAGlu | Glutamic acid | GAA, GAG |

| tRNALys | Lysine | AAA, AAG |

| tRNAGln | Glutamine | CAA, CAG |

| tRNAArg | Arginine | AGA, AGG |

| tRNALeu | Leucine | UUA, UUG |

This table provides examples of bacterial tRNAs where xm⁵U modifications are found and the purine-ending codons they are restricted to recognizing. researchgate.net

The presence of mnm⁵U and its derivatives, like 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U), significantly enhances both the efficiency and accuracy of translation. oup.com These modifications help to structure the anticodon loop, reducing its conformational flexibility and ensuring a more ordered interaction with the mRNA codon at the ribosome. embopress.orgnih.gov This pre-ordering of the anticodon loop reduces the entropic penalty of binding, thereby increasing the speed and accuracy of codon recognition. embopress.org

While mnm⁵U typically restricts codon recognition, the broader context of wobble modifications reveals a fascinating phenomenon known as "superwobbling." In some organisms and organelles, like mitochondria, a single tRNA with an unmodified uridine (B1682114) at the wobble position can recognize all four codons in a four-codon family box (NNA, NNG, NNU, and NNC). nih.govmdpi.complos.org

The evolution of modifications like mnm⁵U is thought to be a mechanism to suppress this superwobbling where greater specificity is required, particularly in carving out two-codon sectors from four-codon boxes. mdpi.com However, in some specific contexts, modifications at position 34 are essential for expanding decoding. For instance, in Mycoplasma mycoides, the tRNAGlyUCC, which contains mnm⁵U in E. coli, is responsible for decoding all four glycine (B1666218) codons, showcasing a form of extended wobbling. nih.gov This highlights that the effect of a wobble modification is not absolute but is influenced by the tRNA sequence, the specific organism, and the ribosomal environment.

Enhancement of Translational Efficiency and Accuracy

Impact on Ribosomal Function and mRNA Decoding

The mnm⁵U modification exerts its influence by directly affecting the interaction between the tRNA and the ribosome, the molecular machine responsible for translation.

Successful protein synthesis requires the efficient binding of aminoacyl-tRNAs to the ribosomal A-site (aminoacyl site) and their subsequent translocation to the P-site (peptidyl site). The mnm⁵U modification plays a significant role in this process. embopress.org Studies using anticodon stem-loops (ASLs) of tRNALys have demonstrated that while an unmodified ASL fails to bind to its cognate codons on the ribosome, the introduction of mnm⁵U, especially in combination with other modifications like t⁶A at position 37, restores and enhances binding to both the A- and P-sites. nih.govoup.comresearchgate.net

The modification helps to create an ordered structure in the anticodon loop, which is a prerequisite for effective ribosomal binding. nih.govresearchgate.net This structural contribution facilitates the correct positioning of the tRNA within the ribosome's decoding center, ensuring stable codon-anticodon pairing. frontiersin.org The absence of mnm⁵U can impair the tRNA's ability to bind the A-site and to be translocated to the P-site, thereby slowing down or stalling protein synthesis. nih.govembopress.org

Maintaining the correct reading frame is paramount for synthesizing a functional protein. A shift in the reading frame results in a completely different and usually non-functional protein product. Several tRNA modifications, including mnm⁵U and its thiolated derivative mnm⁵s²U, are critical for preventing such frameshift errors. nih.govnih.govasm.org

The absence of these modifications increases the frequency of both +1 and -1 frameshifting. nih.govnih.gov For example, the xm⁵U class of modifications has been shown to suppress -1 frameshifting at split-box codons and mitigate +1 frameshifting events. nih.gov These modifications contribute to a stable interaction between the tRNA and the mRNA codon, effectively "locking" the ribosome in the correct frame. nih.gov A hypomodified peptidyl-tRNA in the P-site may be more prone to slip, or a hypomodified aminoacyl-tRNA may decrease the rate of recruitment to the A-site, both of which can lead to frameshifting. nih.govplos.org Therefore, mnm⁵U acts as a crucial element in the quality control of translation, safeguarding the integrity of the genetic message. embopress.orgnih.gov

Facilitation of tRNA Binding at Ribosomal A- and P-sites

Functional Importance in Specific tRNA Isoacceptors

The mnm⁵U modification, and its derivatives like 5-methylaminomethyl-2-thiouridine (mnm⁵s²U), are predominantly found in tRNAs that read codons ending in purine bases (A or G) within two-codon sets. nih.govmdpi.com This modification is crucial for restricting codon recognition and ensuring that the correct amino acid is incorporated into the growing polypeptide chain. nih.govembopress.org

Role in tRNA^Lys, tRNA^Glu, tRNA^Gln, tRNA^Arg, tRNA^Gly, and tRNA^Leu

In Escherichia coli, the mnm⁵U modification is present in tRNA isoacceptors for lysine, glutamic acid, glutamine, arginine, glycine, and leucine. nih.govoup.comoup.com Its primary function is to facilitate the accurate reading of codons ending in A and G. embopress.orgoup.com

tRNA^Lys, tRNA^Glu, and tRNA^Gln: These tRNAs possess the hypermodified nucleoside 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) at the wobble position. nih.govnih.govplos.org This modification is essential for the stable recognition of their respective cognate codons (AAA/AAG for Lys, GAA/GAG for Glu, and CAA/CAG for Gln). nih.govasm.orgdiva-portal.org The mnm⁵ group, in conjunction with the 2-thio (s²) group, helps to structure the anticodon loop, reduce its conformational flexibility, and promote proper codon-anticodon pairing. oup.comnih.gov The mnm⁵ modification specifically enhances the reading of G-ending codons. oup.comoup.com For tRNA^Lys, the mnm⁵s²U modification, along with another modification, t⁶A₃₇, is required for efficient binding to both AAA and AAG codons and for the subsequent translocation of the tRNA from the A-site to the P-site of the ribosome. nih.govoup.com

tRNA^Arg: The E. coli tRNA^Arg isoacceptor that decodes the AGA and AGG codons (tRNA^Arg₄ UCU) contains mnm⁵U₃₄. nih.gov This modification is part of a suite of modifications that enable the recognition of these specific, often regulatory, codons. nih.gov

tRNA^Gly: The tRNA^Gly UCC in E. coli also contains the mnm⁵U modification at the wobble position. uibk.ac.atoup.com This modification significantly improves the decoding of the GGG codon. oup.com

tRNA^Leu: Certain tRNA^Leu isoacceptors in eubacteria also feature the mnm⁵ modification to read UUA and UUG codons. oup.com

The presence of these modifications is a key determinant of translational fidelity and efficiency for this specific set of tRNAs.

| tRNA Isoacceptor | Codons Recognized | Key Role of 5-Methylaminomethyluridine (mnm⁵U) |

| tRNA^Lys | AAA, AAG | Essential for recognizing both cognate codons and for ribosomal translocation. nih.govasm.orgoup.com |

| tRNA^Glu | GAA, GAG | Restricts reading to purine-ending codons and enhances G-ending codon recognition. nih.govoup.com |

| tRNA^Gln | CAA, CAG | Works with the s² group to maintain reading frame and prevent errors. plos.orgembopress.org |

| tRNA^Arg | AGA, AGG | Enables decoding of specific regulatory codons. nih.gov |

| tRNA^Gly | GGA, GGG | Improves decoding efficiency of the GGG codon. oup.com |

| tRNA^Leu | UUA, UUG | Facilitates reading of both UUA and UUG codons. oup.com |

Functional Consequences of Deficiencies in mnm⁵U Modification (e.g., in mutant strains)

The absence of the mnm⁵U modification, often studied in bacterial mutant strains like E. coli and Salmonella enterica, leads to a range of translational defects and distinct phenotypes. plos.orgtandfonline.com

Mutants lacking the enzymes responsible for the synthesis of the mnm⁵ side chain (e.g., mnmE or mnmG mutants) exhibit significant pleiotropic effects. plos.orgdiva-portal.org These include:

Impaired Growth: A severe reduction in growth rate, particularly at lower temperatures, is a common characteristic. plos.orgtandfonline.com

Increased Translational Errors: The primary function of the (c)mnm⁵s²U modification in bacteria appears to be the prevention of missense errors. plos.orgdiva-portal.org Its absence can lead to increased misreading of near-cognate codons. oup.comnih.gov For example, the lack of the mnm⁵ modification in tRNA^Glu increases misreading at glycine and aspartic acid codons. oup.com

Frameshifting: The mnm⁵ group is crucial for maintaining the correct reading frame. nih.govdiva-portal.org Its absence in tRNA^Lys and tRNA^Gln promotes +1 frameshifting. nih.govoup.comembopress.org

Synthetic Lethality: In S. enterica and E. coli, a double mutant lacking both the mnm⁵ group and the s² group (resulting in a completely unmodified U34) is nonviable, highlighting the essential nature of having at least one of these modifications. plos.orgtandfonline.comresearchgate.net

Altered Codon Recognition: While the mnm⁵ modification enhances the reading of G-ending codons, its absence (leaving an s²U₃₄) can impair the decoding of these codons. embopress.org For instance, in an mnmE mutant, the hypomodified tRNA^Lys (containing s²U₃₄) shows reduced efficiency in reading the AAG wobble codon. oup.comembopress.org

| Mutant Strain (Deficiency) | tRNA Isoacceptor(s) Affected | Observed Functional Consequences |

| mnmE (lacks mnm⁵ group) | Lys, Glu, Gln, Arg, Leu, Gly | Poor growth, cold sensitivity, increased +1 frameshifting, altered codon recognition. oup.complos.orgembopress.org |

| mnmG (lacks mnm⁵ group) | Lys, Glu, Gln, Arg, Leu, Gly | Similar to mnmE mutants; impaired synthesis of the (c)mnm⁵ side chain. plos.orgdiva-portal.org |

| mnmC (impaired final methylation step) | Lys, Glu, Arg, Gly | Less detrimental than mnmE/G mutants, but reduces competitive fitness and suppressor tRNA efficiency. tandfonline.comresearchgate.net |

| mnmA/mnmE (double mutant) | Lys, Glu, Gln | Nonviable in S. enterica and E. coli. plos.orgtandfonline.com |

Genomic and Evolutionary Perspectives of 5 Methylaminomethyluridine Modification

Evolutionary Conservation of 5-Methylaminomethyluridine Modification Pathways

The biosynthetic pathways leading to this compound and its related modifications are remarkably conserved across the tree of life, highlighting their ancient origins and essential function in translation. oup.com This conservation underscores the fundamental importance of this modification in maintaining translational accuracy and efficiency.

Presence in Eubacteria, Archaea, and Eukaryotic Organelles (e.g., Mitochondria)

The enzymes responsible for the initial steps of mnm⁵U synthesis, MnmE and MnmG (also known as GidA), are found in bacteria and eukaryotic organelles, such as mitochondria. nih.govgenesilico.pl In bacteria, the MnmE-MnmG complex is central to the formation of 5-aminomethyluridine (B12866518) (nm⁵U) and 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U), which are precursors to mnm⁵U. nih.govmdpi.com Ancestral reconstruction studies suggest that the MnmE-MnmG modification system was already present in the last eubacterial common ancestor. oup.com

The presence of these modifications extends to Archaea, where mnm⁵U has been identified in the unfractionated tRNA of several methane-producing archaea. researchgate.net In eukaryotic mitochondria, homologs of the bacterial MnmE-MnmG complex, namely GTPBP3 and MTO1, carry out a similar modification process. anr.fr However, in mammalian mitochondria, taurine (B1682933) is used instead of glycine (B1666218), leading to the formation of 5-taurinomethyluridine (τm⁵U). researchgate.netresearchgate.net This distribution across all three domains of life and in organelles of endosymbiotic origin points to the ancient and critical role of this tRNA modification. nih.gov

Divergence of Biosynthetic Enzymes Across Species

While the core function of the mnm⁵U pathway is conserved, the enzymes involved have undergone evolutionary divergence. The MnmE and MnmG proteins, which form a functional heterotetrameric complex (α2β2), are themselves evolutionarily conserved. nih.govgenesilico.pl MnmE is a GTPase, and MnmG is an FAD-binding protein. nih.govoup.com

However, the subsequent steps in the pathway show more variability. In Escherichia coli, the bifunctional enzyme MnmC converts both nm⁵U and cmnm⁵U into mnm⁵U. researchgate.netnih.gov Interestingly, MnmC is not as universally conserved as MnmE and MnmG. nih.gov For instance, Bacillus subtilis lacks a clear MnmC homolog but still produces mnm⁵U, suggesting the evolution of non-homologous enzymes that perform a similar function, a case of convergent evolution. nih.gov

Another layer of divergence is seen with the MnmH (also known as SelU) enzyme, which is involved in the 2-selenation of uridine (B1682114), converting 5-substituted 2-thiouridine (B16713) to 5-substituted 2-selenouridine. oup.comresearchgate.net This enzyme can also catalyze the geranylation of tRNA. researchgate.net The distribution of MnmH is not universal, and its presence often correlates with the selenium metabolism of the organism. oup.com This indicates that while the initial C5 modification of uridine is a basal and conserved process, the subsequent modifications at position 2 have been subject to more evolutionary plasticity, likely driven by the specific metabolic and environmental contexts of different organisms.

The table below summarizes the key enzymes involved in the biosynthesis of this compound and its derivatives, highlighting their distribution across different domains of life.

| Enzyme/Complex | Function | Domain/Organelle |

| MnmE-MnmG (GidA) | Catalyzes the formation of nm⁵U and cmnm⁵U | Bacteria, Eukaryotic Mitochondria (as GTPBP3/MTO1) |

| MnmC | Converts nm⁵U and cmnm⁵U to mnm⁵U | Some Bacteria (e.g., E. coli) |

| MnmH (SelU) | 2-selenation and geranylation of U34 | Some Bacteria |

Implications for the Evolution of the Genetic Code and Decoding Strategies

The modifications at the wobble position of tRNA, including mnm⁵U, are not merely decorative but have profound implications for the evolution and mechanics of the genetic code. These modifications fine-tune the decoding process, ensuring that the correct amino acid is incorporated into the growing polypeptide chain. frontiersin.org

The presence of mnm⁵U and its derivatives at the wobble position restricts the pairing of the anticodon to codons ending in A or G. This prevents misreading of codons ending in U or C, thereby enhancing the fidelity of translation. oup.com The evolution of such modification systems was likely a critical step in the expansion and stabilization of the genetic code. By creating a more rigid anticodon structure, these modifications ensure precise codon recognition. nih.gov

The evolution of the genetic code is intricately linked to the evolution of tRNA modifications. mdpi.com As the code expanded to include more amino acids, the need for more sophisticated decoding strategies arose. The development of enzymes like MnmE and MnmG allowed for the precise reading of two-codon sets within the four-codon family boxes, contributing to the structure of the modern genetic code.

In animal mitochondria, variations in the genetic code are often accompanied by specific tRNA modifications. researchgate.netnih.gov For example, the modification of U34 is crucial for deciphering non-universal codons. researchgate.netnih.gov This co-evolution of the genetic code and tRNA modification systems highlights the dynamic interplay between the genetic information and the machinery that interprets it. The mnm⁵U pathway, by providing a robust mechanism for accurate decoding, has been a key player in the evolutionary narrative of the genetic code, from its early stages to the diverse decoding strategies observed in different organisms and organelles today.

Methodological Approaches for Studying 5 Methylaminomethyluridine

Spectroscopic Techniques in Conformational Analysis

Spectroscopic methods are indispensable for understanding the three-dimensional structure and flexibility of mnm⁵U, which are critical for its function in codon recognition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the conformational properties of mnm⁵U in solution. nih.govauremn.org.br Proton NMR (¹H NMR) studies have been instrumental in determining the preferred conformations of the ribose sugar and the orientation of the base relative to the sugar (the glycosidic bond).

Research has shown that the 5-methylaminomethyl group at position C5 of the uridine (B1682114) base significantly influences the conformational equilibrium of the ribose ring. acs.orgnih.gov Specifically, this substitution increases the stability of the C3'-endo form over the C2'-endo form. acs.orgnih.gov This effect is further pronounced by the presence of a 5'-phosphate group, which introduces an interaction with the 5-methylaminomethyl group. acs.orgnih.gov This interaction restricts the conformation around the glycosidic bond to a low anti form, leading to increased steric repulsion between the 2-carbonyl group and the 2'-hydroxyl group in the C2'-endo conformation. acs.orgnih.gov The result is a more rigid structure, which is thought to be crucial for accurate codon recognition by the tRNA anticodon. acs.orgnih.gov

Key findings from NMR studies on the conformational properties of mnm⁵U and its precursor pmnm⁵U are summarized below:

| Compound | Conformational Feature | Method | Key Finding |

| pmnm⁵U | Ribose-puckering equilibrium | Proton NMR spectroscopy | The enthalpy difference (ΔH) between C2'-endo and C3'-endo forms is 0.65 kcal·mol⁻¹. The 5-substitution stabilizes the C3'-endo form. acs.orgnih.gov |

| pmnm⁵U | Glycosidic bond conformation | Proton NMR spectroscopy and molecular dynamics | Interaction between the 5-methylaminomethyl and 5'-phosphate groups restricts the conformation to a low anti form. acs.orgnih.gov |

| mnm⁵U | Overall conformation | Proton NMR spectroscopy | The 2-thioketo group in 2-thiouridine (B16713) derivatives, often found with mnm⁵U, further stabilizes the C3'-endo conformation. nih.gov |

| pU vs. pmnm⁵U | Effect of 5-substitution | Proton NMR spectroscopy | The 5-methylaminomethyl substitution significantly increases the relative stability of the C3'-endo form by 0.56 kcal·mol⁻¹. acs.orgnih.gov |

These detailed structural insights, derived from NMR data, provide a molecular basis for understanding how mnm⁵U contributes to the fidelity of translation. The inherent rigidity imposed by the modification helps to pre-organize the anticodon loop for optimal interaction with the mRNA codon on the ribosome.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Enzyme Complex Conformations

Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when combined with site-directed spin labeling, is a valuable technique for studying the conformational changes in the large enzyme complexes responsible for mnm⁵U biosynthesis. plos.orgnih.gov The key enzymes in this pathway are MnmE (a G-protein) and MnmG (a flavoprotein), which form a heterotetrameric complex (α₂β₂). nih.govoup.com

EPR studies have been crucial in elucidating the dynamic conformational changes of the MnmE-MnmG complex during its catalytic cycle. nih.gov It has been shown that the binding of GTP to the G domains of MnmE induces significant conformational shifts, causing the G domains to approach each other. plos.orgnih.gov This "closed" conformation is essential for the GTPase activity of MnmE, which is a prerequisite for the tRNA modification reaction. biorxiv.orgnih.gov

Furthermore, EPR has revealed that the interaction with MnmG (also known as GidA) stabilizes the GTP-bound conformation of MnmE, thereby stimulating its GTPase activity. nih.gov Cryo-electron microscopy (cryo-EM) and small-angle X-ray scattering (SAXS) studies have complemented these findings, showing that the MnmE-MnmG complex can adopt different oligomeric states (α₂β₂ and α₄β₂) depending on the nucleotide bound to MnmE (GDP or GTP). biorxiv.orgnih.gov

Biochemical and Genetic Assays

Biochemical and genetic assays are fundamental to dissecting the biosynthetic pathway of mnm⁵U and understanding its functional importance in vivo.

In Vitro Enzymatic Modification Assays

The in vitro reconstitution of the mnm⁵U biosynthetic pathway has been a significant achievement, allowing for the detailed characterization of the enzymatic reactions involved. researchgate.netacs.orgnih.gov These assays typically involve incubating purified enzymes (MnmE and MnmG), a tRNA substrate (often transcribed in vitro), and the necessary cofactors and substrates. acs.orgnih.gov

Through these assays, it has been established that the MnmE-MnmG complex catalyzes the formation of an intermediate, 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U), using glycine (B1666218) and a tetrahydrofolate derivative as substrates. researchgate.netresearchgate.net In some bacteria, this intermediate is further converted to mnm⁵U by the bifunctional enzyme MnmC. acs.orgresearchgate.net In other organisms, like Bacillus subtilis, alternative enzymes, MnmL (formerly YtqA) and MnmM, are responsible for the final steps of the synthesis. nih.gov

Recent studies using advanced techniques like HPLC-HRMS have provided evidence for a flavin-iminium species (FADH[N⁵═CH₂]⁺) as a key intermediate in the reaction catalyzed by the MnmE-MnmG complex. acs.orgnih.gov These assays have also demonstrated that the complex can utilize alternative nucleophiles like taurine (B1682933) and ammonia, highlighting the versatility of this enzymatic system. nih.gov

Gene Complementation Experiments

Gene complementation experiments are a classic genetic tool used to confirm the function of genes involved in the mnm⁵U biosynthetic pathway. libretexts.org In these experiments, a strain with a deletion or mutation in a gene suspected to be involved in the pathway (e.g., mnmE or mnmG) is transformed with a plasmid carrying the wild-type version of that gene. frontiersin.org

If the introduction of the wild-type gene restores the synthesis of mnm⁵U and rescues any associated mutant phenotype (such as slow growth or reduced virulence), it confirms the role of that gene in the pathway. frontiersin.orgnih.gov For instance, complementation experiments have been used to show that the mnmE and mnmG genes are essential for the synthesis of mnm⁵U in various bacteria, including Escherichia coli and Streptococcus suis. frontiersin.orgnih.gov

Heterologous complementation, where a gene from one organism is used to complement a mutation in another, has also been employed. For example, the B. subtilis genes ytqA (now mnmL) and mnmM have been shown to complement a deletion of the mnmC gene in E. coli, demonstrating their analogous function in the mnm⁵U pathway. nih.gov

Analysis of Mutant Phenotypes Affecting Translational Processes

The analysis of phenotypes in mutants deficient in mnm⁵U synthesis provides strong evidence for the modification's role in translation. tandfonline.com Deletion of the mnmE or mnmG genes in bacteria often leads to pleiotropic effects, including slow growth, increased sensitivity to stress, and defects in translational fidelity. nih.govtandfonline.com

A key phenotype associated with the loss of mnm⁵U is a reduction in the efficiency and accuracy of decoding specific codons. nih.gov The mnm⁵U modification at the wobble position (U34) of tRNAs for arginine, glutamine, glutamate, glycine, and lysine (B10760008) is critical for the proper recognition of codons ending in A or G. oup.com In the absence of this modification, the codon-anticodon interaction is weakened, which can lead to translational frameshifting and the production of non-functional proteins. nih.gov

Studies have shown that in E. coli strains deficient in polyamine synthesis, the deletion of mnmE or mnmG results in a complete cessation of growth, which can be rescued by the addition of polyamines to the medium. nih.gov This suggests that polyamines can partially compensate for the lack of the mnm⁵U modification by helping to stabilize the codon-anticodon interaction. nih.gov Furthermore, mutations in the argU gene, which encodes the tRNA for the rare arginine codons AGA and AGG, can lead to reduced levels of charged tRNA and trigger frameshifting, highlighting the importance of this specific tRNA and its modifications for maintaining translational fidelity. nih.govnih.gov

The table below summarizes some of the observed phenotypes in mutants with defects in the mnm⁵U pathway:

| Organism | Gene(s) Mutated | Observed Phenotype | Translational Effect |

| Escherichia coli | mnmE or mnmG | Slow growth, dependence on polyamines in certain backgrounds. nih.gov | Reduced strength of codon-anticodon interactions, potential for frameshifting. nih.gov |

| Streptococcus suis | mnmE | Attenuated virulence, altered metabolism. frontiersin.org | Impaired protein synthesis affecting pathogenicity factors. frontiersin.org |

| Escherichia coli | argU (tRNA for Arg) | Temperature-sensitive growth, reduced protein synthesis from genes with AGA/AGG codons. nih.gov | Reduced levels of charged tRNAArg, leading to ribosome stalling and frameshifting. nih.govnih.gov |

| Plasmodium falciparum | mnmE or mnmG | Apicoplast disruption, parasite death. nih.gov | Impaired translation of apicoplast-encoded proteins. nih.gov |

These findings collectively underscore the critical role of mnm⁵U in ensuring the efficiency and fidelity of protein synthesis, with significant consequences for cellular fitness and, in the case of pathogens, for virulence.

Structural Determination Techniques for Enzymes and RNA-Protein Complexes

The elucidation of the biosynthetic pathway of 5-methylaminomethyluridine (mnm⁵U) relies heavily on advanced structural biology techniques. These methods provide critical insights into the architecture of the enzymes involved and their dynamic interactions with each other and with their tRNA substrates. Understanding the three-dimensional structures of the modification enzymes, such as MnmE and MnmG, and their complexes is fundamental to deciphering the intricate molecular mechanisms of tRNA modification.

X-ray Crystallography of Modification Enzymes

X-ray crystallography has been a pivotal technique for determining the high-resolution atomic structures of the enzymes responsible for the synthesis of mnm⁵U precursors. Although crystal structures for the individual MnmE and MnmG proteins have been available for some time, obtaining a structure of the functional MnmE-MnmG (MnmEG) complex proved challenging. researchgate.netnih.gov

The crystal structure of MnmE from Thermotoga maritima revealed a protein with three domains: an N-terminal tetrahydrofolate-binding domain, a central helical domain, and a G domain. plos.org This structure showed that MnmE likely exists as a dimer. plos.org Similarly, the crystal structure of MnmG from Escherichia coli was determined at 2.4-Å resolution, providing insights into its flavin adenine (B156593) dinucleotide (FAD) binding site and regions important for MnmE interaction. researchgate.net The crystallization of GidA (MnmG) from Aquifex aeolicus was also reported, with crystals diffracting to 2.3 Å resolution, furthering the structural understanding of this enzyme family. nih.gov

Recently, cryo-electron microscopy (cryo-EM) has complemented crystallographic data by providing structures of the entire MnmEG complex in different oligomeric states (α₂β₂ and α₄β₂). biorxiv.org These structures revealed that MnmE undergoes significant conformational changes when it interacts with MnmG, leading to an asymmetric MnmE dimer. biorxiv.org A key finding from the cryo-EM structures is the relocation of the C-terminal helix of MnmE from its own cofactor binding pocket to the FAD binding pocket of MnmG. biorxiv.org This movement suggests a direct mechanism for the transfer of the methylene (B1212753) group from 5,10-methylenetetrahydrofolate (CH₂-THF) bound to MnmE to the FAD cofactor in MnmG. biorxiv.org

Table 1: Key Structural Findings for MnmE and MnmG Enzymes

| Enzyme/Complex | Organism | Method | Resolution | Key Findings |

| MnmE | Thermotoga maritima | X-ray Crystallography | - | Revealed a three-domain architecture and suggested a dimeric state. plos.org |

| MnmG (GidA) | Escherichia coli | X-ray Crystallography | 2.4 Å | Provided insights into the FAD binding site and MnmE interaction surfaces. researchgate.net |

| MnmG (GidA) | Aquifex aeolicus | X-ray Crystallography | 2.3 Å | Contributed to the structural knowledge of the MnmG enzyme family. nih.gov |

| MnmE-MnmG Complex | E. coli | Cryo-EM | - | Revealed large conformational changes in MnmE upon complex formation and the relocation of a key MnmE helix to the MnmG active site. biorxiv.org |

Small-Angle X-ray Scattering (SAXS) for Enzyme Oligomerization

SAXS studies have shown that MnmE (an α₂ homodimer) and MnmG (a β₂ homodimer) can associate to form different oligomeric complexes. biorxiv.org In the absence of nucleotides, MnmE and MnmG form an unexpected, asymmetric α₂β₂ complex. oup.comnih.gov This finding contrasted with earlier models and suggested a unique mode of interaction between the two proteins. oup.com

Crucially, SAXS analysis revealed that the binding of guanosine-5'-triphosphate (GTP) to MnmE promotes a further oligomerization of the MnmEG complex into an α₄β₂ state, which consists of two MnmE dimers and one MnmG dimer. nih.govoup.com This transition from the α₂β₂ to the α₄β₂ complex is rapid, reversible, and directly linked to the GTP binding and hydrolysis cycle of MnmE. oup.com These nucleotide-induced changes in conformation and oligomerization are proposed to be an integral part of the tRNA modification reaction cycle, orchestrating the complex series of chemical steps. nih.gov

Table 2: Oligomeric States of the MnmE-MnmG Complex Identified by SAXS

| Complex State | Composition | Condition | Significance |

| α₂β₂ | One MnmE dimer (α₂) + One MnmG dimer (β₂) | Nucleotide-free state | Basal, asymmetric complex. oup.comnih.gov |

| α₄β₂ | Two MnmE dimers (α₂) + One MnmG dimer (β₂) | GTP-bound state | Active conformation; formation is rapid, reversible, and coupled to GTP hydrolysis. nih.govoup.comnih.gov |

Mass Spectrometry for Modified Nucleoside Identification and Quantification

Mass spectrometry (MS) is an indispensable analytical technique for the detection, identification, and quantification of modified nucleosides within RNA. danaher.comthermofisher.com Coupled with liquid chromatography (LC), often in the form of LC-MS/MS, it provides the sensitivity and specificity needed to analyze the complex mixture of nucleosides obtained from hydrolyzed tRNA. nih.govresearchgate.net

The identification of this compound and its precursors, 5-carboxymethylaminomethyluridine (cmnm⁵U) and 5-aminomethyluridine (B12866518) (nm⁵U), in tRNA hydrolysates relies on precise mass measurements. acs.orgresearchgate.net In a typical LC-MS/MS workflow, the nucleosides are first separated chromatographically before being ionized and introduced into the mass spectrometer. thermofisher.com The instrument measures the mass-to-charge ratio (m/z) of the parent ion and its specific fragmentation products, which serves as a molecular fingerprint for confident identification. thermofisher.com

Mass spectrometry is also a powerful tool for elucidating enzymatic reaction mechanisms. Studies on the MnmEG complex have used MS to provide evidence for the existence of a flavin-iminium intermediate (FADH[N⁵═CH₂]⁺) as a key player in the transfer of the methylene group from its tetrahydrofolate donor to the uridine base. acs.org By analyzing the products of reactions with alternate substrates like taurine or ammonia, researchers confirmed that this iminium species is a universal intermediate for MnmEG homologues. acs.org However, a significant challenge in the field is the potential for misidentification due to the existence of structural isomers and mass-analogs among the more than 160 known modified nucleosides, which requires careful chromatographic separation and validation. nih.gov

Table 3: Applications of Mass Spectrometry in Studying this compound

| Application | Technique | Key Findings |

| Identification & Quantification | LC-MS/MS | Detection and measurement of mnm⁵U and its precursors (cmnm⁵U, nm⁵U) in tRNA hydrolysates. acs.orgresearchgate.net |

| Mechanistic Studies | LC-MS | Provided indirect evidence for a universal flavin-iminium intermediate in the MnmEG-catalyzed reaction. acs.org |

| Impurity Analysis | HRAM-MS | Characterization of product-related impurities and degradation products in synthetic oligonucleotides. thermofisher.com |

Computational Approaches for Molecular Mechanisms

Computational methods, particularly molecular dynamics simulations, offer a powerful complement to experimental techniques by providing an atomistic view of the dynamic processes that are often difficult to capture experimentally. nih.gov These approaches are crucial for understanding the complex interplay of forces that govern the structure, function, and interactions of the enzymes and RNA involved in the this compound modification pathway.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations use the principles of classical mechanics to simulate the motions of atoms and molecules over time, providing detailed insights into conformational changes, binding events, and reaction mechanisms. nih.govlumi-supercomputer.eu For the study of mnm⁵U, MD simulations can help elucidate how this and other modifications influence the structure and dynamics of the tRNA anticodon loop, which is critical for accurate codon recognition on the ribosome. oup.com

While powerful, MD simulations of modified nucleic acids present challenges. The accuracy of the simulation depends heavily on the quality of the force field—the set of parameters that describes the potential energy of the system. nih.gov Developing and validating accurate parameters for the diverse array of over 140 known RNA modifications is an ongoing effort in the scientific community. nih.govplos.org Despite these challenges, MD simulations are increasingly used to understand how modifications like mnm⁵U impact tRNA folding, stability, and interactions with enzymes and the ribosome. nih.gov

Table 4: Insights from Molecular Dynamics (MD) Simulations

| System Studied | Key Insight | Implication |

| Human tRNALys,3 Anticodon Loop | Modified bases (mcm⁵s²U34, ms²t⁶A37) widen the anticodon loop and alter hydrogen bonding networks. oup.com | Modifications pre-structure the anticodon for efficient and accurate mRNA decoding. |

| General Modified RNA | The chemical diversity of modifications presents a significant challenge for force-field parameterization. nih.gov | Accurate simulation of modified RNA requires robust physical models and calibration against experimental data. |

| Protein-Protein Interactions | Post-translational modifications can induce conformational changes and alter the stability of protein complexes. plos.org | Provides a framework for understanding how modifications on enzymes like MnmE/MnmG could regulate their assembly and function. |

Chemical Reactivity and Biological Implications of 5 Methylaminomethyluridine Oxidation

Susceptibility of 5-Methylaminomethyluridine to Oxidative Modification

The secondary amine within the 5-methylaminomethyl substituent of mnm⁵U is a primary target for oxidation. nih.gov In vitro studies using oxidizing agents like oxone (KHSO₅), which mimics the effects of biologically relevant reactive oxygen species such as hydrogen peroxide and peroxynitrite, have demonstrated the vulnerability of mnm⁵U to oxidative damage. mdpi.com

Formation of Aldonitrone Derivatives via Oxidation of the Methylaminomethyl Group

The oxidation of mnm⁵U by agents like oxone proceeds in a multi-step reaction. mdpi.comnih.gov The initial oxidation of the secondary amine leads to the formation of two primary stable products: N-methyl-aldonitrone and a terminal aldonitrone. mdpi.com The reaction is relatively rapid, with approximately 50% conversion of mnm⁵U observed after just 10 minutes at room temperature in a pH 7.5 phosphate (B84403) buffer. mdpi.com The N-methyl-aldonitrone is the thermodynamically favored product, forming in a roughly 2:1 ratio with the terminal aldonitrone. mdpi.com This process involves two oxidation steps and one dehydration step. mdpi.comnih.gov

Proposed Intermediate Products (Hydroxylamine, Imine)

The pathway to the final aldonitrone products involves the formation of reactive intermediates. The first step is the oxidation of the secondary amine of the methylaminomethyl group to a hydroxylamine (B1172632) derivative. mdpi.com This hydroxylamine is an unstable intermediate that can then lose a water molecule to form an imine. mdpi.com The imine is subsequently oxidized a second time to yield the stable aldonitrone derivative. mdpi.com

These intermediates, hydroxylamine and imine, are themselves chemically reactive. mdpi.com Hydroxylamines are known to be strong nucleophiles, while imines are electrophiles. mdpi.com Their transient existence during the oxidation of mnm⁵U presents a potential for reactions with other biological molecules within the cell. mdpi.com

Potential Consequences of Oxidative Damage to mnm⁵U-Modified tRNAs

The modification of uridine (B1682114) at position 34 of the tRNA anticodon is critical for maintaining the correct reading frame and ensuring the fidelity of protein synthesis. nih.govnih.gov Consequently, oxidative damage to this specific nucleoside can lead to significant disruptions in cellular processes. mdpi.com

Alteration of Codon Recognition and Binding Processes

The precise structure of the mnm⁵U modification is essential for proper codon recognition. nih.gov Any chemical alteration to the 5-methylaminomethyl group, such as its oxidation to an aldonitrone, can change the structural dynamics of the anticodon loop. mdpi.comnih.gov This alteration can interfere with the normal binding process between the tRNA anticodon and the mRNA codon on the ribosome, potentially leading to misreading of the genetic code. nih.gov

Disturbance of Protein Synthesis and Potential Cellular Dysfunction under Oxidative Stress

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive products. mdpi.com During periods of oxidative stress, the increased potential for mnm⁵U oxidation can lead to a cascade of detrimental effects. mdpi.com The disruption of codon recognition due to damaged tRNA can slow down or halt protein synthesis. plos.org

Furthermore, the production of aberrant proteins from misread mRNA templates can lead to the accumulation of non-functional or misfolded proteins, contributing to cellular dysfunction. enghusen.dk This disruption of protein homeostasis is a hallmark of various diseases and can ultimately trigger pathways leading to cell death. mdpi.comenghusen.dk The sensitivity of mnm⁵U to oxidation highlights a potential mechanism by which oxidative stress can directly impact the accuracy and efficiency of the translational machinery, contributing to the pathology of conditions associated with oxidative damage. mdpi.comnih.gov

Q & A

Q. What experimental methods are recommended for detecting 5-methylaminomethyluridine (mnm⁵U) in RNA samples?

Methodological Answer: mnm⁵U detection typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) or next-generation sequencing coupled with modification-specific antibodies or chemical labeling. For LC-MS/MS, RNA hydrolysis (using nucleases like P1 nuclease and alkaline phosphatase) is followed by chromatographic separation and quantification using standards . Antibody-based approaches (e.g., immunoprecipitation) require validation with knockout strains to confirm specificity. Cross-referencing results with orthogonal methods (e.g., reverse transcription-PCR stalling) minimizes false positives .

Q. How is mnm⁵U synthesized enzymatically, and what are the critical parameters for in vitro reconstitution?

Methodological Answer: mnm⁵U biosynthesis involves two enzymatic steps: (1) tRNA-specific methyltransferases (e.g., TrmFO in Campylobacter jejuni) catalyze methylation, and (2) aminomethylation via mnmC enzymes. In vitro reconstitution requires purified tRNA substrates, SAM (S-adenosylmethionine) as a methyl donor, and ammonium chloride for aminomethylation. Reaction optimization should monitor pH (7.5–8.5), temperature (37°C), and cofactor concentrations (e.g., Mg²⁺). Confirm product identity via HPLC and MS/MS .

Q. What is the biological significance of mnm⁵U in bacterial tRNA?

Methodological Answer: mnm⁵U enhances translational fidelity by stabilizing codon-anticodon interactions in the ribosome’s A-site. Studies in C. jejuni show that mnm⁵U-deficient strains exhibit reduced growth under oxidative stress, suggesting a role in stress adaptation. To validate functional roles, combine gene knockout models (e.g., ΔmnmE) with phenotypic assays (e.g., growth curves, proteomic profiling) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on mnm⁵U’s thermodynamic effects on RNA structure?

Methodological Answer: Contradictions often arise from differences in model systems (e.g., synthetic oligos vs. full-length tRNA) or buffer conditions. Address this by:

- Standardizing experimental conditions (e.g., ionic strength, temperature).

- Using complementary techniques: thermal denaturation assays (UV-Vis), nuclear magnetic resonance (NMR) for local dynamics, and molecular dynamics simulations for base-pairing stability.

- Cross-validating findings with independent labs and depositing raw data in public repositories (e.g., Zenodo) .

Q. What strategies are effective for incorporating mnm⁵U into synthetic RNA for functional studies?

Methodological Answer: Solid-phase synthesis using phosphoramidite chemistry is optimal. Key considerations:

- Protect the aminomethyl group with a photolabile group (e.g., NVOC) during synthesis.

- Use orthogonal purification (e.g., ion-pair reverse-phase HPLC) to isolate full-length products.

- Validate incorporation efficiency via MALDI-TOF MS and enzymatic digestion . For large-scale applications, enzymatic incorporation using engineered tRNA-modifying enzymes may reduce costs .

Q. How can cross-disciplinary approaches (e.g., bioinformatics and biochemistry) elucidate mnm⁵U’s evolutionary conservation?

Methodological Answer:

- Bioinformatics : Mine genomic databases (e.g., NCBI, KEGG) for homologs of mnm⁵U biosynthesis genes (e.g., mnmE, mnmG). Use phylogenetic tools (e.g., MEGA) to trace evolutionary divergence.

- Biochemistry : Perform comparative activity assays using purified enzymes from divergent species (e.g., E. coli vs. H. pylori).

- Structural Biology : Compare crystal structures of methyltransferases across species to identify conserved catalytic residues .

Methodological Best Practices

- Compound Characterization : For novel mnm⁵U derivatives, provide NMR (¹H, ¹³C), high-resolution MS, and HPLC purity data. Follow IUPAC naming conventions and report melting points/optical rotations if applicable .

- Data Reproducibility : Document buffer compositions, enzyme lot numbers, and instrument calibration details. Use internal controls (e.g., spike-in standards) in LC-MS workflows .

- Ethical Compliance : For studies involving pathogen-derived RNA, adhere to biosafety protocols (e.g., BSL-2 containment) and declare approvals in the manuscript .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.